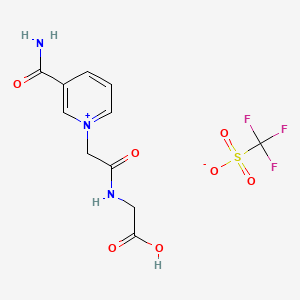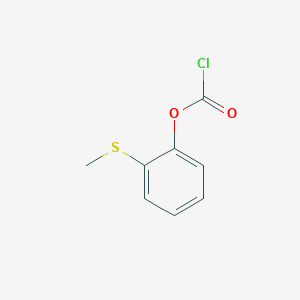
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is a synthetic compound that belongs to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium core substituted with carbamoyl and carboxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an alkylating agent.
Introduction of Carbamoyl and Carboxymethyl Groups: The carbamoyl group is introduced via a reaction with an isocyanate, while the carboxymethyl group is added through a reaction with chloroacetic acid.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the pyridinium compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonate group.
Applications De Recherche Scientifique
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biomimetic cofactor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of ionic liquid crystals for advanced materials.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
Uniqueness
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of functional groups and its trifluoromethanesulfonate counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C11H12F3N3O7S |
|---|---|
Poids moléculaire |
387.29 g/mol |
Nom IUPAC |
2-[[2-(3-carbamoylpyridin-1-ium-1-yl)acetyl]amino]acetic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11N3O4.CHF3O3S/c11-10(17)7-2-1-3-13(5-7)6-8(14)12-4-9(15)16;2-1(3,4)8(5,6)7/h1-3,5H,4,6H2,(H3-,11,12,14,15,16,17);(H,5,6,7) |
Clé InChI |
SXOZYWDKOHGEIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)NCC(=O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)


